Lead sulphite

Description

Properties

CAS No. |

7446-10-8 |

|---|---|

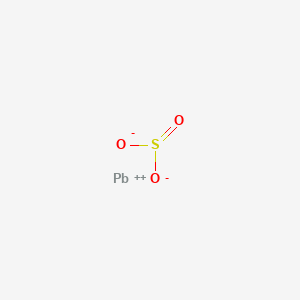

Molecular Formula |

O3PbS |

Molecular Weight |

287 g/mol |

IUPAC Name |

lead(2+);sulfite |

InChI |

InChI=1S/H2O3S.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |

InChI Key |

OVJOMRKANUZJBM-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)[O-].[Pb+2] |

Canonical SMILES |

[O-]S(=O)[O-].[Pb+2] |

Other CAS No. |

52231-92-2 62229-08-7 7446-10-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Sulfite

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of Lead(II) Sulfite. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound, particularly concerning its toxicological implications.

Core Chemical Identity

Lead(II) sulfite, also known as lead sulphite or sulfurous acid, lead(2+) salt (1:1), is an inorganic compound.

Physicochemical Properties

Lead(II) sulfite is a white powder that is notable for its insolubility in water.[5][6] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 287.26 g/mol | [1][7] |

| Appearance | White powder | [5][6] |

| Melting Point | Decomposes upon heating | [1][5] |

| Water Solubility | Insoluble | [1][5] |

| Other Solubilities | Soluble in nitric acid (HNO₃) | [1][5] |

| Exact Mass | 287.93347 u | [1] |

| Canonical SMILES | [O-]S(=O)[O-].[Pb+2] | [1][3] |

| InChI Key | OVJOMRKANUZJBM-UHFFFAOYSA-L | [3] |

Experimental Protocols

A common laboratory method for the preparation of lead(II) sulfite involves a precipitation reaction between a soluble lead salt, such as lead acetate, and an alkali metal sulfite, like sodium sulfite.[5]

Methodology:

-

Solution A Preparation: Dissolve 12.58 g of sodium sulfite (Na₂SO₃) in 100 mL of de-aired water.

-

Solution B Preparation: Dissolve 37.8 g of lead acetate (Pb(CH₃COO)₂) in 100 mL of de-aired water.

-

Precipitation: Mix the two solutions (Solution A and Solution B). A white precipitate of lead(II) sulfite will form immediately according to the reaction: Pb(CH₃COO)₂ + Na₂SO₃ → PbSO₃(s) + 2NaCH₃COO

-

Isolation and Purification: Filter the resulting mixture to isolate the white precipitate.

-

Washing: Wash the collected solid with water to remove any soluble impurities.

-

Drying: Drain the precipitate and dry it in a vacuum desiccator to obtain the final product.[5]

Caption: Experimental workflow for the synthesis of Lead(II) Sulfite.

Relevance in Drug Development and Toxicology

It is critical to understand that lead compounds, including lead(II) sulfite, are not used as active pharmaceutical ingredients in modern drug development due to their significant toxicity. The term "lead compound" in drug discovery refers to a chemical compound that shows promise for a specific biological target and is the starting point for optimization; it has no relation to the element lead.[8]

The primary relevance of lead(II) sulfite to drug development professionals lies in its toxicology. Understanding the mechanisms of lead toxicity is essential for public health and for the safety assessment of any substance that might contain lead impurities.

Toxicological Profile: Lead is a potent neurotoxin and systemic toxicant. Exposure to lead compounds can cause severe health effects, affecting the nervous, renal, gastrointestinal, and hematological systems.[6][9]

| Health Effect Category | Specific Manifestations | Source(s) |

| Acute Toxicity | Headache, nausea, vomiting, abdominal pain, fatigue, muscle weakness, and irritability.[10][11] | [10][11][12] |

| Chronic Toxicity | Anemia, kidney damage (nephrotoxicity), brain damage, and predominantly motor neuropathy.[6][11] | [11] |

| Carcinogenicity | Classified as a probable human carcinogen (IARC Group 2A). Associated with lung, brain, stomach, and kidney cancers.[11] | [6][11] |

| Reproductive Toxicity | May damage fertility or the unborn child.[10][11] | [10][11] |

Exposure Limits (as Pb):

| Agency | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 0.05 mg/m³ |

| ACGIH | TLV (8-hr TWA) | 0.05 mg/m³ |

| NIOSH | REL (10-hr TWA) | 0.05 mg/m³ |

Caption: Toxicological pathways of lead exposure.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Lead(ii) sulfite [webbook.nist.gov]

- 3. lead(II) sulfite - Wikidata [wikidata.org]

- 4. quora.com [quora.com]

- 5. Lead(II) sulfite. [chembk.com]

- 6. Lead(II) sulfite - Hazardous Agents | Haz-Map [haz-map.com]

- 7. lead sulfite | CAS#:7446-10-8 | Chemsrc [chemsrc.com]

- 8. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Lead Sulfide - ESPI Metals [espimetals.com]

- 11. nj.gov [nj.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Fundamental Properties of Lead(II) Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) sulfite (PbSO₃) is an inorganic compound with limited but specific applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and toxicological profile. Due to the sparse availability of in-depth experimental data, this document consolidates known information and highlights areas requiring further investigation. Notably, there is a significant lack of data regarding its crystal structure and specific biological interactions, which are critical for applications in drug development.

Chemical and Physical Properties

Lead(II) sulfite is a white, crystalline solid that is sparingly soluble in water.[1] It is known to decompose upon heating, although the precise decomposition temperature and products require more detailed investigation under various atmospheric conditions.

Table 1: Chemical and Physical Properties of Lead(II) Sulfite

| Property | Value | Reference |

| Chemical Formula | PbSO₃ | [2] |

| Molar Mass | 287.26 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Sparingly soluble | [1] |

| Thermal Stability | Decomposes upon heating | [2] |

Synthesis and Experimental Protocols

The synthesis of lead(II) sulfite is not widely documented in the literature. A common laboratory-scale synthesis involves the precipitation reaction between a soluble lead(II) salt, such as lead(II) nitrate, and a sulfite salt, such as sodium sulfite.

Experimental Protocol: Synthesis of Lead(II) Sulfite

Objective: To synthesize lead(II) sulfite via a precipitation reaction.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium sulfite (Na₂SO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a dilute aqueous solution of lead(II) nitrate.

-

Prepare a dilute aqueous solution of sodium sulfite.

-

Slowly add the sodium sulfite solution to the lead(II) nitrate solution while stirring continuously. A white precipitate of lead(II) sulfite will form.

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected lead(II) sulfite precipitate in a drying oven at a low temperature to avoid decomposition.

Characterization: The resulting white solid should be characterized to confirm its identity and purity. Recommended techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure (currently unreported).

-

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): To determine the thermal stability and decomposition profile.[3][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfite ion.

-

Elemental Analysis: To confirm the stoichiometry of the compound.

Diagram: Experimental Workflow for Lead(II) Sulfite Synthesis

Caption: Workflow for the synthesis and purification of lead(II) sulfite.

Crystal Structure

A thorough search of the existing scientific literature and crystallographic databases reveals a critical gap in the knowledge of lead(II) sulfite: its crystal structure has not been experimentally determined or theoretically predicted. While the structures of the related compounds, lead(II) sulfide (PbS) and lead(II) sulfate (PbSO₄), are well-characterized, this information cannot be extrapolated to lead(II) sulfite due to the different size, shape, and charge distribution of the sulfite anion.[5][6]

The determination of the crystal structure of lead(II) sulfite through techniques such as single-crystal or powder X-ray diffraction is a necessary step for a complete understanding of its solid-state properties and for any potential application in materials science or drug development.[7][8]

Toxicology and Biological Interactions

The toxicological profile of lead(II) sulfite is not well-defined, but it is expected to be similar to that of other inorganic lead compounds. Lead is a well-known toxic heavy metal that can affect multiple organ systems, including the nervous, hematopoietic, renal, and reproductive systems. The toxicity of lead compounds is often related to their solubility and bioavailability.

There is currently no information available in the scientific literature regarding specific signaling pathways involving lead(II) sulfite or its interactions with biological macromolecules that would be relevant to drug development. The general toxicity of lead and its compounds makes it an unlikely candidate for therapeutic applications. However, understanding its potential interactions with biological systems is crucial for assessing its environmental and health impacts.

Diagram: Logical Relationship of Lead Toxicity

Caption: Postulated pathway of lead(II) sulfite toxicity.

Future Research Directions

The current body of knowledge on lead(II) sulfite is limited. To enable a more thorough understanding of this compound and to explore any potential applications, the following areas of research are recommended:

-

Crystal Structure Determination: Single-crystal or powder X-ray diffraction studies are essential to determine the crystal lattice parameters and atomic arrangement of lead(II) sulfite.

-

Detailed Thermal Analysis: A comprehensive study of the thermal decomposition of lead(II) sulfite under various atmospheres (e.g., inert, oxidizing) using TGA/DTA coupled with mass spectrometry to identify the gaseous decomposition products.

-

Solubility Studies: Precise determination of the solubility product (Ksp) of lead(II) sulfite in water and its solubility in various biologically relevant media.

-

Toxicological and Mechanistic Studies: In vitro and in vivo studies to elucidate the specific mechanisms of lead(II) sulfite toxicity and to determine if it differs significantly from other lead compounds.

-

Spectroscopic Characterization: Detailed analysis using techniques such as Raman and X-ray Photoelectron Spectroscopy (XPS) to further probe its chemical bonding and electronic structure.

Conclusion

Lead(II) sulfite remains a poorly characterized inorganic compound. While its basic chemical identity and a simple synthetic route are known, critical data on its crystal structure and biological interactions are conspicuously absent from the scientific literature. This guide has summarized the available information and outlined the necessary future research to fill these knowledge gaps. For professionals in drug development, the inherent toxicity of lead and the lack of data on specific biological interactions make lead(II) sulfite an unsuitable candidate for therapeutic development at this time. Further fundamental research is required to fully understand the properties and potential risks associated with this compound.

References

- 1. webqc.org [webqc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. web.abo.fi [web.abo.fi]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. The Structure and Uses of Lead(II) sulfide_Chemicalbook [chemicalbook.com]

- 6. Lead(II) sulfate - Wikipedia [en.wikipedia.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Discovery of Lead(II) Sulfite

This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of lead(II) sulfite (PbSO₃). The information is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this inorganic compound.

Discovery and Natural Occurrence

While lead(II) sulfite is a compound that can be readily synthesized in the laboratory, its formal discovery as a naturally occurring mineral is a more recent event. The natural form of lead(II) sulfite is the mineral scotlandite .

Scotlandite was first described as a new mineral found in Leadhills, Scotland.[1] It is a polymorph of lead sulfite (β-PbSO₃) and is typically found as pale yellow to greyish-white, transparent, chisel-shaped or bladed crystals.[1] The lustre of scotlandite is adamantine and can be pearly on its cleavage planes.[1]

Synthesis of Lead(II) Sulfite

The most common method for synthesizing lead(II) sulfite is through a precipitation reaction involving a soluble lead(II) salt and a sulfite salt.[2] This reaction is straightforward and yields a white precipitate of lead(II) sulfite.

General Reaction

A soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, is reacted with an alkali metal sulfite, such as sodium sulfite or potassium sulfite, in an aqueous solution. The insoluble lead(II) sulfite then precipitates out of the solution.

Experimental Protocol: Precipitation Reaction

The following protocol is a detailed method for the synthesis of lead(II) sulfite via the reaction of lead(II) acetate and sodium sulfite.[2]

Materials:

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water (degassed)

-

Beakers

-

Graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Vacuum drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 37.8 g of lead(II) acetate in 100 mL of degassed deionized water in a beaker.

-

Dissolve 12.58 g of sodium sulfite in 100 mL of degassed deionized water in a separate beaker.

-

-

Precipitation:

-

Slowly add the sodium sulfite solution to the lead(II) acetate solution while stirring continuously.

-

A white precipitate of lead(II) sulfite will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Filter the mixture using a Büchner funnel and filter paper to isolate the precipitate.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

-

Drying:

-

Carefully transfer the washed precipitate to a suitable container.

-

Dry the lead(II) sulfite in a vacuum oven to remove all moisture.

-

Properties of Lead(II) Sulfite

Lead(II) sulfite is a white, crystalline solid with several key physical and chemical properties.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | PbSO₃[3][4][5][6] |

| Molar Mass | 287.26 g/mol [2][3][7][8] |

| Appearance | White powder[2][9] |

| Melting Point | Decomposes upon heating[2] |

| Solubility in Water | Insoluble[2][10][11] |

| Solubility in Acids | Soluble in nitric acid and hydrochloric acid[2][11] |

Crystallographic Properties of Scotlandite

| Property | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁ or P2₁/m[1] |

| Unit Cell Dimensions | a = 4.542(2) Å, b = 5.333(2) Å, c = 6.413(2) Å, β = 106.22(4)°[1] |

| Density | 6.37 g/cm³[1] |

Experimental Workflows and Reaction Pathways

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of lead(II) sulfite.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of lead(II) sulfite.

Safety Information

Lead(II) sulfite is a lead compound and should be handled with appropriate safety precautions. It is toxic by inhalation and ingestion.[9] Chronic exposure to lead compounds can have cumulative toxic effects. Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of lead(II) sulfite. The discovery of its natural mineral form, scotlandite, provides a unique context for this otherwise synthetically produced compound. The provided experimental protocol offers a reliable method for its synthesis, and the tabulated data summarizes its key properties for easy reference. The workflow diagrams visually represent the synthesis process, providing a clear and concise summary for laboratory application. Researchers and scientists should always adhere to strict safety protocols when handling lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. webqc.org [webqc.org]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. gauthmath.com [gauthmath.com]

- 7. lead sulfite | CAS#:7446-10-8 | Chemsrc [chemsrc.com]

- 8. brainly.com [brainly.com]

- 9. Lead(II) sulfite - Hazardous Agents | Haz-Map [haz-map.com]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. cameo.mfa.org [cameo.mfa.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Lead Sulfite (PbSO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead sulfite (PbSO₃), a compound known to exist in two primary polymorphic forms: a monoclinic structure identical to the mineral scotlandite, and an orthorhombic structure. This document details the crystallographic data, experimental protocols for synthesis and analysis, and explores the material's context within broader applications, including considerations for drug development.

Introduction to Lead Sulfite and its Polymorphs

Lead(II) sulfite (PbSO₃) is an inorganic compound that has been the subject of crystallographic studies, revealing the existence of at least two distinct crystal structures. The naturally occurring mineral form, scotlandite, was the first discovered naturally occurring sulfite.[1] Subsequent laboratory synthesis and analysis have also identified a stable orthorhombic polymorph. The structural differences between these forms influence their physical and chemical properties.

While lead-containing compounds are generally approached with caution in biological applications due to toxicity, the study of related, less toxic metal sulfites, such as strontium sulfite, has shown potential in areas like pH-responsive drug delivery.[2] Understanding the crystal chemistry of lead sulfite provides a foundational knowledge base for the broader class of sulfite materials.

Crystallographic Data of Lead Sulfite Polymorphs

The crystallographic parameters for the two known polymorphs of lead sulfite are summarized below. These data are essential for phase identification, computational modeling, and understanding the structure-property relationships of the material.

Monoclinic Lead Sulfite (Scotlandite)

The mineral scotlandite is the monoclinic polymorph of lead sulfite.[1][3] Its structure has been determined using single-crystal X-ray diffraction techniques.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | a = 4.505(2) Å |

| b = 5.333(2) Å | |

| c = 6.405(2) Å | |

| β = 106.24(3)° | |

| Formula Units (Z) | 2 |

| Calculated Density | 6.46 g/cm³ |

Table 1: Crystallographic data for monoclinic lead sulfite (scotlandite).[3][4]

Orthorhombic Lead Sulfite

A synthetic orthorhombic polymorph of lead sulfite has been identified and characterized through X-ray and neutron powder diffraction.[5]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 7.925(1) Å |

| b = 5.485(1) Å | |

| c = 6.816(1) Å | |

| α = β = γ = 90° | |

| Formula Units (Z) | 4 |

Table 2: Crystallographic data for orthorhombic lead sulfite.[5]

Experimental Protocols

Synthesis of Lead Sulfite

Lead sulfite crystals can be synthesized via a precipitation reaction from aqueous solutions.[6]

Materials:

-

Lead(II) acetate [Pb(CH₃COO)₂]

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

5% Sucrose solution (for washing)

-

Ammonium acetate solutions (for washing)

Procedure:

-

Prepare an aqueous solution of lead(II) acetate.

-

Slowly add an aqueous solution of sodium sulfite to the lead acetate solution with constant stirring. A white precipitate of lead sulfite will form.

-

Allow the precipitate to settle.

-

Decant the supernatant and wash the precipitate thoroughly with a 5% sucrose solution.

-

Perform subsequent washes with appropriate ammonium acetate solutions.[6]

-

Filter the precipitate and dry it under controlled conditions to obtain lead sulfite powder.

X-ray Powder Diffraction (XRD) Analysis

XRD is a primary technique for identifying the crystalline phases and determining the structural parameters of lead sulfite.[7]

Instrumentation:

-

Powder X-ray diffractometer with a goniometer.

-

X-ray source (e.g., Cu Kα radiation).

-

Detector (e.g., scintillation counter or position-sensitive detector).

Procedure:

-

The synthesized lead sulfite powder is finely ground to ensure random orientation of the crystallites.

-

The powder is mounted onto a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at a continuously varying incident angle (θ).

-

The detector, positioned at an angle of 2θ relative to the incident beam, records the intensity of the diffracted X-rays.[8]

-

A diffractogram is generated by plotting the diffracted intensity versus the 2θ angle.

-

The resulting diffraction pattern provides a unique fingerprint of the crystal structure, which can be compared to standard reference patterns for phase identification.[7]

Rietveld Refinement

Rietveld refinement is a powerful method for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[9]

Software:

-

GSAS, FullProf, or other Rietveld refinement software.

Procedure:

-

An initial structural model is required, including space group, approximate lattice parameters, and atomic positions.

-

The software calculates a theoretical diffraction pattern based on this model, considering instrumental and sample-related parameters (e.g., peak shape, background, preferred orientation).

-

A least-squares refinement process iteratively adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed diffraction patterns.[10][11]

-

The refinement continues until a stable and satisfactory fit is achieved, yielding precise lattice parameters, atomic coordinates, and other structural details.

Visualizations

Relevance to Drug Development

Direct applications of lead sulfite in drug development are highly unlikely due to the well-documented toxicity of lead, which can cause severe damage to the nervous system, kidneys, and other organs.[12][13][14][15]

However, the study of related metal sulfites offers insights into potential drug delivery mechanisms. For instance, strontium sulfite nanoparticles have been investigated as pH-responsive carriers for siRNA delivery to cancer cells.[2] The principle relies on the dissolution of the sulfite matrix in the acidic environment of endosomes, leading to the release of the therapeutic payload. This suggests that the sulfite chemistry, in combination with non-toxic cations, could be a viable strategy for controlled-release formulations.

The knowledge of lead sulfite's crystal structure and synthesis can inform the development of other inorganic nanomaterials for therapeutic applications, with a critical focus on biocompatibility and toxicology.

Conclusion

Lead sulfite presents two distinct crystalline forms, monoclinic and orthorhombic, each with unique structural parameters. The synthesis and characterization of these polymorphs are readily achievable through standard laboratory techniques such as precipitation and X-ray powder diffraction, with Rietveld refinement providing detailed structural information. While lead sulfite itself is not a candidate for therapeutic applications due to its toxicity, the study of its crystal chemistry contributes to the broader understanding of sulfite-based materials, which may have potential in fields like drug delivery when formulated with biocompatible cations. This guide provides the foundational knowledge for researchers interested in the material science and crystallographic analysis of lead sulfite.

References

- 1. Scotlandite - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mindat.org [mindat.org]

- 4. Scotlandite Mineral Data [webmineral.com]

- 5. researchgate.net [researchgate.net]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lead poisoning - Wikipedia [en.wikipedia.org]

- 14. Lead poisoning [who.int]

- 15. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Lead Sulphite (PbSO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available thermodynamic properties of lead(II) sulphite (PbSO₃). Due to a notable scarcity of experimental and computational data for this specific compound, this document primarily focuses on its solubility characteristics, which are the most studied aspect of its thermodynamics. Where direct data for lead sulphite is unavailable, this guide emphasizes the importance of distinguishing it from the more extensively researched lead sulfide (PbS) and lead sulfate (PbSO₄). This document serves as a resource for researchers by summarizing the known data, highlighting the gaps in the current body of knowledge, and outlining the general experimental approaches used for determining thermodynamic properties of similar inorganic compounds.

Introduction

The study of the thermodynamic properties of lead compounds is crucial in various fields, including environmental science for understanding its fate and transport, materials science for the development of new materials, and in the pharmaceutical industry for toxicology and drug development processes where lead compounds may be encountered as impurities or intermediates.

Quantitative Thermodynamic Data

The quantitative thermodynamic data for this compound is sparse. The most systematically studied property is its solubility in water.

Table 1: Summary of Thermodynamic Data for Lead(II) Sulphite (PbSO₃)

| Thermodynamic Property | Value | Temperature (K) | Conditions | Source |

| Solubility in Water | ~ 8 x 10⁻⁶ mol kg⁻¹ | "hot water" | Pure Water | Hanus et al. (1937)[1] |

| ~ 2.5 x 10⁻⁶ mol dm⁻³ | 293 | Pure Water | Rodin et al. (1983)[1] | |

| 1.62 x 10⁻⁵ mol dm⁻³ | 363 | Pure Water | Rodin et al. (1983)[1] | |

| < 2.8 x 10⁻³ mol kg⁻¹ | Room Temperature | Extrapolated from aqueous SO₂ solutions | Terres et al. (1934)[1] | |

| < 3.0 x 10⁻⁴ mol dm⁻³ | Room Temperature | Extrapolated from aqueous NH₄CH₃CO₂ solutions | Mangan (1949)[1] | |

| < 1.1 x 10⁻⁶ mol dm⁻³ | Room Temperature | Extrapolated from aqueous NaNO₃ solutions | Ermolaev et al. | |

| Enthalpy of Formation (ΔfH°) | Not available | - | - | - |

| Gibbs Free Energy of Formation (ΔfG°) | Not available | - | - | - |

| Standard Molar Entropy (S°) | Not available | - | - | - |

| Heat Capacity (Cp) | Not available | - | - | - |

Note: The available solubility data for this compound is described as contradictory in the literature regarding its temperature dependence[1].

Experimental Protocols

Detailed experimental protocols for the determination of a full suite of thermodynamic properties for this compound are not published. However, the methodologies used in the cited solubility studies provide insight into the experimental setups.

3.1. Determination of Aqueous Solubility

The solubility of this compound has been investigated under various conditions, with the general approach involving the equilibration of solid this compound in a solvent, followed by the determination of the lead concentration in the solution.

-

Equilibration: Solid this compound is added to the solvent (e.g., pure water, aqueous solutions of sulfur dioxide, ammonium acetate, or sodium nitrate) in a closed vessel and agitated for a sufficient period to reach equilibrium. The time to reach equilibrium has been reported to be as short as 2 hours[1].

-

Separation: The saturated solution is then separated from the solid phase, typically by filtration through a fine glass frit to prevent solid particles from interfering with the analysis.

-

Analysis: The concentration of dissolved lead in the filtrate is determined using analytical techniques such as:

-

Polarography: This electrochemical method was used to determine lead concentrations in some of the earlier studies[1].

-

Gravimetric Analysis: In some cases, the loss of weight of the solid this compound after washing with a known volume of solvent was determined[1].

-

Spectroscopic Methods: Modern studies would likely employ methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for more accurate and sensitive measurements of lead concentrations.

-

3.2. General Protocols for Other Thermodynamic Properties

While not applied to this compound specifically in the available literature, the following are standard experimental techniques for determining other key thermodynamic properties:

-

Enthalpy of Formation (ΔfH°): This is often determined using calorimetry . Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction. For a compound like this compound, a suitable reaction for its formation from its elements (lead, sulfur, and oxygen) would be challenging to perform directly. Instead, Hess's Law is often employed, where the enthalpies of a series of more easily measurable reactions are combined to calculate the enthalpy of formation.

-

Heat Capacity (Cp): Calorimetry is also the primary method for measuring heat capacity. Adiabatic scanning calorimetry (ASC) or differential scanning calorimetry (DSC) are common techniques where the heat required to raise the temperature of a sample by a specific amount is measured.

-

Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°): The standard entropy can be determined from heat capacity measurements at low temperatures (down to near absolute zero) based on the third law of thermodynamics. The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the standard entropy using the Gibbs equation: ΔG° = ΔH° - TΔS°.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental and computational determination of the key thermodynamic properties of an inorganic compound like this compound.

Caption: Generalized workflow for determining thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic properties of lead(II) sulphite remain largely uncharacterized, with the exception of some conflicting solubility data. There is a clear need for further experimental and computational studies to determine fundamental properties such as the enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity. Such data would be invaluable for a more complete understanding of the behavior of this compound in various chemical and biological systems. Future research should focus on the synthesis of high-purity this compound and the application of modern calorimetric and computational techniques to fill the existing knowledge gaps.

References

A Theoretical and Computational Guide to the Electronic Structure of Lead(II) Sulfite (PbSO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the theoretical framework and computational methodology for determining the electronic structure of lead(II) sulfite (PbSO₃). Due to a notable absence of published research specifically detailing the electronic properties of PbSO₃, this document serves as a comprehensive "how-to" manual. It provides researchers with the necessary protocols and logical workflows to conduct such an investigation from first principles. The guide is grounded in Density Functional Theory (DFT), the state-of-the-art computational method for electronic structure calculations in solid-state materials.[1][2] Methodologies for geometry optimization, self-consistent field calculations, and subsequent band structure and density of states analysis are presented in detail. While direct quantitative data for PbSO₃ is scarce, this guide provides the crystallographic data for its natural mineral form, scotlandite, as a starting point for any computational investigation.[3]

Introduction: The Case for Lead(II) Sulfite

Lead(II) sulfite (PbSO₃) is an inorganic compound with potential relevance in various fields, including materials science and environmental chemistry.[4][5] Understanding its electronic structure—the arrangement of its electron energy levels—is fundamental to predicting its physical and chemical properties, such as conductivity, optical absorption, and reactivity.[2] Despite its importance, a thorough review of scientific literature reveals a significant gap in the theoretical and computational analysis of PbSO₃'s electronic properties.

This guide provides a robust, step-by-step protocol for researchers to bridge this gap. By leveraging first-principles calculations based on Density Functional Theory (DFT), one can model the electronic behavior of PbSO₃ with high accuracy.[1][6] The following sections detail the necessary theoretical background, the computational workflow, and the expected data outputs of such a study.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases.[1] DFT's central tenet is that the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[1][7] This simplification makes DFT a computationally efficient yet accurate tool for solid-state physics and chemistry.[1][6]

The typical DFT workflow involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.[7][8]

Prerequisite Data: Crystal Structure

The essential starting point for any solid-state electronic structure calculation is the precise crystal structure of the material. For lead(II) sulfite, this information can be obtained from the naturally occurring mineral scotlandite.[3]

Table 1: Crystallographic Data for Scotlandite (PbSO₃)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/n[3] |

| Lattice Parameters | a = 4.51 Å, b = 5.33 Å, c = 5.85 Å[3] |

| β = 105.8°[3] |

| Density (calculated) | 6.40 g/cm³[3] |

For comparative analysis, the crystal structures of related lead compounds, lead(II) sulfide (PbS) and lead(II) sulfate (PbSO₄), are also presented.

Table 2: Comparative Crystallographic Data

| Compound | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| Lead(II) Sulfide (PbS) | Cubic | Fm-3m[9] | a = 5.93 Å[9] |

| Lead(II) Sulfate (PbSO₄) | Orthorhombic | Pbnm[10] | a = 8.48 Å, b = 5.39 Å, c = 6.96 Å[10] |

Computational Protocol: A Step-by-Step Guide

This section details the complete computational workflow for calculating the electronic structure of PbSO₃ using a plane-wave DFT software package such as Quantum ESPRESSO, VASP, or CASTEP.

Step 1: Geometry Optimization

The first computational step is to relax the initial crystal structure obtained from experimental data. This process minimizes the forces on the atoms and the stress on the unit cell, ensuring the structure corresponds to a local minimum on the potential energy surface.

-

Input: Crystallographic Information File (CIF) containing the lattice parameters and atomic positions for PbSO₃.[3]

-

Methodology:

-

Define the unit cell and atomic coordinates.

-

Select an appropriate exchange-correlation functional (e.g., PBE for generalized gradient approximation) and pseudopotentials for Pb, S, and O atoms.

-

Set a plane-wave cutoff energy (e.g., 500-600 eV, to be tested for convergence).

-

Define a k-point mesh for sampling the Brillouin zone (e.g., a 4x4x4 Monkhorst-Pack grid, to be tested for convergence).

-

Perform an iterative relaxation until forces on each atom are below a threshold (e.g., < 0.01 eV/Å) and the stress tensor components are minimal.

-

-

Output: An optimized crystal structure with updated lattice parameters and atomic positions.

Step 2: Self-Consistent Field (SCF) Calculation

Using the optimized geometry, a self-consistent field (SCF) calculation is performed to determine the ground-state electron density and total energy of the system.[8]

-

Input: The optimized crystal structure from Step 1.

-

Methodology:

-

Use the same DFT parameters (functional, pseudopotentials, cutoff energy) as in the optimization step.

-

Employ a denser k-point mesh for higher accuracy in the total energy calculation.

-

The calculation iteratively refines the electron density until it converges, meaning the input and output densities of the Kohn-Sham equations are consistent.[8]

-

-

Output: The ground-state total energy, electron density, and Kohn-Sham eigenvalues at the specified k-points.

Step 3: Band Structure Calculation

To visualize the electronic band structure, a non-self-consistent calculation is performed along high-symmetry paths within the first Brillouin zone.

-

Input: The converged charge density from the SCF calculation (Step 2).

-

Methodology:

-

Define a path of high-symmetry k-points specific to the monoclinic crystal system of PbSO₃.

-

The Kohn-Sham equations are solved for the k-points along this path using the fixed, pre-calculated charge density.

-

-

Output: Eigenvalues (energy levels) for each band at each k-point along the path. This data is then plotted to generate the band structure diagram.

Step 4: Density of States (DOS) Calculation

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information by atom and orbital type (s, p, d, f), offering insights into chemical bonding.

-

Input: The converged charge density from the SCF calculation (Step 2).

-

Methodology:

-

Perform a non-self-consistent calculation on a very dense, uniform k-point grid covering the entire Brillouin zone.

-

The calculated eigenvalues are then used to construct a histogram, which represents the DOS.

-

-

Output: Total and partial density of states plots.

Visualizations of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational investigation.

Caption: High-level overview of the DFT workflow for electronic structure analysis.

Caption: Logical dependencies between key stages of a DFT calculation.

Conclusion and Future Work

While direct experimental or theoretical data on the electronic structure of lead(II) sulfite remains elusive, this guide provides a comprehensive and actionable protocol for its determination using standard first-principles methods. By following the detailed workflow—from geometry optimization to band structure and DOS calculations—researchers can generate valuable data, including the band gap, effective masses, and the nature of chemical bonding within PbSO₃. Such a study would represent a significant contribution to the materials science community, providing foundational knowledge for this understudied compound and enabling the prediction of its properties for future applications.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 3. researchgate.net [researchgate.net]

- 4. shutterstock.com [shutterstock.com]

- 5. Lead(ii) sulfite [webbook.nist.gov]

- 6. cdmf.org.br [cdmf.org.br]

- 7. susi.theochem.tuwien.ac.at [susi.theochem.tuwien.ac.at]

- 8. JDFTx: Band structure calculations [jdftx.org]

- 9. The Structure and Uses of Lead(II) sulfide_Chemicalbook [chemicalbook.com]

- 10. Lead(II) sulfate - Wikipedia [en.wikipedia.org]

Preliminary Investigation of Lead Sulfite (PbSO₃) Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the morphology of lead(II) sulfite (PbSO₃). A comprehensive review of available scientific literature reveals a notable scarcity of detailed research on the morphology of synthetically produced lead sulfite. The majority of existing data pertains to its naturally occurring mineral form, scotlandite. This document summarizes the known crystallographic and morphological characteristics of scotlandite, presents data from its analysis, and details the reported attempts at its synthesis. It is crucial to distinguish lead sulfite (PbSO₃) from the more extensively studied lead sulfide (PbS), as their properties and morphologies are distinct. This guide aims to provide a foundational understanding for researchers and professionals interested in this compound, while also highlighting the significant opportunities for further investigation into its synthesis and morphological characterization.

Introduction to Lead Sulfite (PbSO₃)

Lead(II) sulfite is an inorganic compound with the chemical formula PbSO₃. While the synthesis and characterization of many lead compounds are well-documented, lead sulfite remains comparatively understudied. The primary source of detailed structural and morphological information comes from the mineral scotlandite, which was identified as the first naturally occurring sulfite.[1][2] Understanding the morphology of lead sulfite is essential for predicting its chemical behavior, reactivity, and potential applications.

Morphology and Crystal Structure of Lead Sulfite (as Scotlandite)

The known morphological and crystallographic data for lead sulfite are derived from the study of scotlandite.

Observational Morphology: In its natural form, scotlandite crystals are described as chisel-shaped or bladed and can be found in fan-shaped aggregates.[1] The crystals are typically pale yellow, greyish-white, or colorless and can be transparent with an adamantine or pearly luster.[1][2][3]

Crystallographic Data: Scotlandite possesses a monoclinic crystal system.[1][3] Detailed crystallographic data is presented in the table below.

Quantitative Data

The following table summarizes the key quantitative data reported for scotlandite (PbSO₃).

| Property | Value | Source |

| Chemical Formula | PbSO₃ | [1][2] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/m | [1] |

| Unit Cell Dimensions | a = 4.542(2) Å | [1][3] |

| b = 5.333(2) Å | [1][3] | |

| c = 6.413(2) Å | [1][3] | |

| β = 106.22(4)° | [1][3] | |

| Formula Units (Z) | 2 | [1] |

| Density (measured) | 6.37 g/cm³ | [1][3] |

| Density (calculated) | 6.40 g/cm³ | [3] |

| Mohs Hardness | 2 | [1][2] |

Experimental Protocols: Synthesis Attempts

The synthesis of scotlandite has been attempted via precipitation methods, though these have not yielded the scotlandite polymorph.[4] The general protocol involved is as follows:

Objective: To synthesize scotlandite (β-PbSO₃) crystals.

Materials:

-

Lead acetate (Pb(CH₃COO)₂) solution

-

Sulfur dioxide (SO₂) or Sodium sulfite (Na₂SO₃) solution

-

Additives (unspecified)

-

Seeding crystals of scotlandite (in some attempts)

Procedure:

-

Aqueous solutions of lead acetate were mixed with aqueous solutions of either sulfur dioxide or sodium sulfite.

-

The reaction was carried out over a wide range of conditions, including significant variations in pH and reactant concentrations.

-

In some experiments, trace amounts of natural scotlandite were added to the reaction mixture to act as seed crystals.

Observed Outcome:

-

At pH values between 3.5 and 12, an orthorhombic polymorph of lead sulfite (α-PbSO₃) precipitated.[4]

-

At pH values between 12 and 13.5, a lead dioxysulfite (PbSO₃·2PbO) was formed.[4]

-

The scotlandite polymorph of lead sulfite could not be synthesized using these precipitation methods.[4] It is suggested that the formation of the orthorhombic structure is kinetically favored under these conditions, while scotlandite may be the thermodynamically stable polymorph.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the attempted synthesis of scotlandite and its observed outcomes.

Caption: Attempted synthesis of scotlandite via precipitation.

Conclusion and Future Outlook

The current body of scientific literature lacks in-depth studies on the morphology of synthetic lead sulfite. The available data is almost exclusively derived from the naturally occurring mineral scotlandite. The attempts to synthesize this specific polymorph through common precipitation techniques have been unsuccessful, yielding other forms of lead sulfite. This indicates that the kinetic and thermodynamic factors governing the formation of lead sulfite polymorphs are complex and require further investigation.

For researchers and professionals in materials science and drug development, this represents a significant knowledge gap and an opportunity for novel research. Future work should focus on developing controlled synthesis methods for different polymorphs of lead sulfite and subsequently characterizing their morphology, crystal structure, and physicochemical properties. Such studies would be invaluable for unlocking the potential applications of this under-explored material.

References

The Mineralogy and Natural Occurrence of Lead Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead sulfite (PbSO₃) is a chemical compound that occurs naturally as the mineral scotlandite.[1] This technical guide provides a comprehensive overview of the mineralogy, natural occurrence, and physicochemical properties of lead sulfite. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in lead-containing compounds. This document summarizes key quantitative data, outlines experimental protocols for analysis, and illustrates the geological formation pathway of this rare mineral.

Introduction

Lead sulfite (PbSO₃) is primarily of interest from a mineralogical perspective as it is the first and only known naturally occurring sulfite mineral.[1] Discovered in 1984 at the Susanna vein in Leadhills, South Lanarkshire, Scotland, it was named scotlandite in honor of its place of discovery.[1][2] Understanding the properties and formation of this unique mineral provides insights into the geochemical behavior of lead and sulfur in oxidized zones of ore deposits. For professionals in pharmaceutical and toxicological fields, knowledge of the properties of lead compounds, including their solubility and stability, is crucial for assessing potential environmental and health impacts.

Natural Occurrence and Mineralogy

Scotlandite is an exceptionally rare secondary mineral. It is formed in the oxidized zone of hydrothermal lead deposits.[2] Its formation represents the latest stage in the crystallization sequence of associated secondary lead minerals.[1]

Associated Minerals: Scotlandite is typically found in association with a variety of other secondary lead minerals, including:

-

Anglesite (PbSO₄)

-

Lanarkite (Pb₂(SO₄)O)

-

Leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂)

-

Susannite (Pb₄(SO₄)(CO₃)₂(OH)₂)

-

Pyromorphite (Pb₅(PO₄)₃Cl)

-

Cerussite (PbCO₃)[2]

-

Barite (BaSO₄)[1]

It often occurs within cavities in massive barite and anglesite.[1] A very thin coating of anglesite on scotlandite crystals is commonly observed, which is believed to protect the sulfite from further oxidation to sulfate.[1]

Geological Formation Pathway:

The formation of scotlandite is a result of the supergene alteration of primary lead sulfide ore, galena (PbS). This process occurs in the oxidized zone of ore deposits where galena is exposed to oxygenated waters. The general pathway can be simplified as the oxidation of lead sulfide.

Caption: Simplified diagram illustrating the formation of scotlandite from the oxidation of galena.

Physicochemical Properties

Physical Properties

Scotlandite presents as pale yellow, greyish-white, or colorless transparent crystals with an adamantine to pearly luster.[1] It has a Mohs hardness of 2. The crystals are typically chisel-shaped or bladed and can form radiating clusters.[1]

| Property | Value |

| Chemical Formula | PbSO₃[2] |

| Crystal System | Monoclinic[1] |

| Crystal Class | 2/m - Prismatic[1] |

| Space Group | P2₁/m[1] |

| Color | Pale yellow, greyish-white, colorless[1] |

| Luster | Adamantine, Pearly[1] |

| Hardness (Mohs) | 2[1] |

| Cleavage | Perfect on {100}, Good on {010}[1] |

| Density (g/cm³) | 6.37 (measured)[1] |

Optical Properties

Scotlandite is biaxial positive, meaning it refracts light along two axes.[1]

| Property | Value |

| Optical Class | Biaxial (+)[2] |

| Refractive Indices | nα = 2.035, nβ = 2.040, nγ = 2.085[1] |

| Birefringence | δ = 0.050[1] |

| Dispersion | Strong, v >> r[1] |

Chemical and Crystallographic Data

The chemical composition of scotlandite has been determined by electron microprobe analysis.

| Constituent | Leadhills, Scotland (%) | Argentolle Mine, France (%) | Ideal PbSO₃ (%) |

| PbO | 77.85 | 79.03 | 77.70 |

| SO₂ | 19.88 | 17.89 | 22.30 |

| Total | 97.73 | 96.92 | 100.00 |

Table adapted from AZoMining.[2]

Unit Cell Dimensions:

| Parameter | Value (Å) |

| a | 4.505 |

| b | 5.333 |

| c | 6.405 |

| β | 106.24° |

| Z | 2 |

Table adapted from AZoMining.[2]

Solubility of Lead Sulfite

The solubility of synthetic lead sulfite has been studied under various conditions. It is generally insoluble in water.

| Condition | Solubility |

| In water at room temperature | ~1 x 10⁻⁶ mol/dm³[3] |

| In hot water | ~8 x 10⁻⁶ mol/kg[3] |

| With increasing SO₂ content (at 298 K) | Increases to 4 x 10⁻² mol/kg[3] |

| With increasing NaNO₃ concentration | Increases[3] |

| With decreasing pH | Increases[3] |

| In the presence of ammonium acetate | Decreases[3] |

| In aqueous alcohol | Insoluble[3] |

| In sodium hydroxide solutions | Soluble[3] |

| In the presence of citrate and tartrate | Increased solubility[3] |

Experimental Protocols

Detailed experimental protocols for the initial characterization of scotlandite and for the synthesis of lead sulfite are outlined below.

Synthesis of Lead(II) Sulfite

A straightforward method for the laboratory synthesis of lead(II) sulfite involves the reaction of a soluble lead salt with an alkali metal sulfite.[4]

Materials:

-

Sodium sulfite (Na₂SO₃)

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Deaerated water

Procedure:

-

Prepare a solution of 12.58 g of sodium sulfite in 100 mL of deaerated water.

-

Prepare a separate solution of 37.8 g of lead acetate in 100 mL of deaerated water.

-

Mix the two solutions. A white precipitate of lead sulfite will form.

-

Filter the precipitate from the solution.

-

Wash the precipitate with deaerated water.

-

Dry the purified lead sulfite in a vacuum desiccator.[4]

Mineral Characterization Techniques

The characterization of scotlandite involves several analytical techniques to determine its chemical composition, structure, and properties.

Workflow for Mineral Characterization:

Caption: Workflow illustrating the analytical techniques used for the characterization of scotlandite.

4.2.1. X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure and unit cell dimensions.

-

Methodology: A small, single crystal of scotlandite is examined using Weissenberg and precession techniques to determine the possible space group. The unit cell parameters obtained from the single-crystal study are then used to index the X-ray powder diffraction pattern. The powder data is subsequently used to refine the unit cell dimensions.[1]

4.2.2. Electron Microprobe Analysis

-

Purpose: To determine the elemental composition of the mineral.

-

Methodology: A polished surface of the scotlandite sample is bombarded with a focused beam of electrons. The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers. The intensity of the X-rays for each element is compared to that of a standard of known composition (e.g., synthetic PbSO₄) to quantify the elemental concentrations.[5]

4.2.3. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present, confirming the presence of the sulfite anion.

-

Methodology: A finely ground sample of the mineral is dispersed in a polyethylene disc. The spectrum is obtained in the far-infrared region (typically 420-90 cm⁻¹) using a Fourier-Transform Infrared (FTIR) spectrometer. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the sulfite ion.[6]

Relevance to Drug Development and Toxicology

While scotlandite itself is too rare to be a common source of lead exposure, the study of lead sulfite is relevant to understanding the environmental fate and potential toxicity of lead compounds.

Toxicology of Lead: Lead is a cumulative poison, and exposure can lead to a range of adverse health effects, including anemia, kidney damage, and neurological damage. The toxicity of lead compounds is related to their solubility and bioavailability. While lead sulfide (galena) is poorly soluble, it can be converted to more soluble forms in the acidic environment of the stomach.[7]

There is limited specific toxicological data for lead sulfite. However, given its insolubility in water, its acute toxicity is likely low. Nevertheless, any lead-containing compound should be handled with appropriate safety precautions due to the potential for chronic toxicity upon repeated exposure. In one study, the absorption of lead sulfide was found to be similar to other lead forms, particularly with meals.[8]

Conclusion

Lead sulfite, in its natural mineral form scotlandite, is a rare and scientifically interesting substance. Its occurrence provides a unique window into the geochemical processes that govern the formation of secondary lead minerals. The data and methodologies presented in this guide offer a comprehensive resource for researchers in mineralogy, geochemistry, and environmental science. For those in the field of drug development and toxicology, the information on the properties of lead sulfite contributes to the broader understanding of the behavior and potential risks associated with lead compounds.

References

- 1. Scotlandite - Wikipedia [en.wikipedia.org]

- 2. azomining.com [azomining.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Galena - Wikipedia [en.wikipedia.org]

- 8. Biologic Markers of Lead Toxicity - Measuring Lead Exposure in Infants, Children, and Other Sensitive Populations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of Lead(II) Sulfite with Common Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) sulfite (PbSO₃) is an inorganic salt of low solubility in aqueous solutions. Its reactivity with common acids is a fundamental aspect of its chemical profile, dictated primarily by the principles of acid-base and precipitation reactions. As the salt of a weak, unstable acid (sulfurous acid), lead(II) sulfite readily reacts with stronger acids. These reactions typically result in the decomposition of the sulfite ion to produce sulfur dioxide gas and water, while the lead(II) cation forms a new salt with the acid's anion. The nature and solubility of this resulting lead salt are critical determinants of the overall reaction pathway and equilibrium. This guide provides a detailed examination of the reactivity of lead(II) sulfite with key mineral and organic acids, supported by quantitative data, experimental protocols, and reaction pathway visualizations.

Core Reactivity Principles

Lead(II) sulfite is a white solid with a molar mass of 287.26 g/mol and is sparingly soluble in water[1]. The fundamental reaction of lead(II) sulfite with an acid (represented as HA) follows a double displacement and decomposition pathway. The proton (H⁺) from the acid reacts with the sulfite ion (SO₃²⁻), forming sulfurous acid (H₂SO₃). Sulfurous acid is unstable in aqueous solution and decomposes into sulfur dioxide (SO₂) gas and water (H₂O). The lead(II) cation (Pb²⁺) then combines with the acid's anion (A⁻).

The general reaction can be summarized as:

PbSO₃(s) + 2HA(aq) → PbA₂(aq/s) + SO₂(g) + H₂O(l)

The physical state of the lead salt product (PbA₂) — whether it remains in solution (aq) or precipitates as a solid (s) — is the primary factor influencing the reaction's progression.

Reactivity with Specific Common Acids

Reaction with Nitric Acid (HNO₃)

Nitric acid is a strong acid that reacts readily with lead(II) sulfite. The reaction produces lead(II) nitrate (Pb(NO₃)₂), a salt that is highly soluble in water[2][3][4][5][6]. Consequently, the solid lead(II) sulfite dissolves completely with vigorous effervescence of sulfur dioxide.

Chemical Equation: PbSO₃(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + SO₂(g) + H₂O(l)

Observations: Rapid gas evolution (SO₂) is observed upon addition of the acid, and the white lead(II) sulfite solid dissolves to form a colorless solution of lead(II) nitrate.

Reaction with Hydrochloric Acid (HCl)

Hydrochloric acid, another strong acid, also decomposes lead(II) sulfite with the evolution of sulfur dioxide. However, the product, lead(II) chloride (PbCl₂), is only sparingly soluble in cold water[1][7][8][9].

Chemical Equation: PbSO₃(s) + 2HCl(aq) → PbCl₂(s) + SO₂(g) + H₂O(l)

Observations: The reaction produces sulfur dioxide gas, but instead of fully dissolving, the initial white solid (PbSO₃) is converted into another white solid precipitate, lead(II) chloride. The solubility of lead(II) chloride increases significantly in hot water, so heating the reaction mixture can cause the precipitate to dissolve[7][8][9][10].

Reaction with Sulfuric Acid (H₂SO₄)

The reaction with sulfuric acid presents a unique case due to the extreme insolubility of the product, lead(II) sulfate (PbSO₄)[11][12][13][14][15].

Chemical Equation: PbSO₃(s) + H₂SO₄(aq) → PbSO₄(s) + SO₂(g) + H₂O(l)

Observations: Upon initial contact, sulfur dioxide is evolved. However, a dense, impermeable layer of lead(II) sulfate quickly forms on the surface of the lead(II) sulfite particles. This phenomenon, known as passivation , prevents the sulfuric acid from reaching the unreacted lead(II) sulfite, effectively halting the reaction. Therefore, the reaction is often slow and incomplete.

Reaction with Acetic Acid (CH₃COOH)

Acetic acid is a weak organic acid. It reacts with lead(II) sulfite in an equilibrium process to form lead(II) acetate (Pb(CH₃COO)₂), which is highly soluble in water[16][17][18][19][20].

Chemical Equation: PbSO₃(s) + 2CH₃COOH(aq) ⇌ Pb(CH₃COO)₂(aq) + SO₂(g) + H₂O(l)

Observations: Due to the weak nature of acetic acid, the reaction is less vigorous than with strong acids. A slow effervescence of sulfur dioxide is observed as the lead(II) sulfite gradually dissolves. The reaction may not proceed to completion and is reversible.

Quantitative Data Presentation

The solubility of the resulting lead salt is the critical quantitative parameter governing the reaction outcome. The table below summarizes these values.

| Reactant Acid | Resulting Lead Salt | Formula | Solubility at 20-25°C ( g/100 mL) | Reaction Outcome |

| Nitric Acid | Lead(II) Nitrate | Pb(NO₃)₂ | 56.5 - 59.7[2][6] | Complete Dissolution |

| Hydrochloric Acid | Lead(II) Chloride | PbCl₂ | 0.99[1][7][8][9] | Precipitate Formation |

| Sulfuric Acid | Lead(II) Sulfate | PbSO₄ | 0.00425 - 0.00443[11][15] | Passivation/Incomplete |

| Acetic Acid | Lead(II) Acetate | Pb(CH₃COO)₂ | 44.3[16][17] | Slow Dissolution (Equilibrium) |

Experimental Protocols

The following general protocol can be adapted to investigate the reactivity of lead(II) sulfite with each acid.

Objective: To observe the reaction of solid lead(II) sulfite with various acids and characterize the products.

Materials:

-

Lead(II) sulfite (PbSO₃) powder

-

2M Nitric Acid (HNO₃)

-

2M Hydrochloric Acid (HCl)

-

2M Sulfuric Acid (H₂SO₄)

-

2M Acetic Acid (CH₃COOH)

-

Test tubes and test tube rack

-

Spatula

-

Droppers or pipettes

-

Bunsen burner and heat-resistant mat (for HCl experiment)

-

Distilled water

Procedure:

-

Preparation: Place a small amount (approx. 0.1 g) of lead(II) sulfite powder into four separate, labeled test tubes.

-

Reaction: Carefully add 2-3 mL of one of the test acids to its corresponding labeled test tube.

-

Observation: Immediately observe the reaction, noting any gas evolution (effervescence), changes in the solid (dissolution or color change), and formation of any new precipitate.

-

Specific Test for HCl: Gently warm the test tube containing hydrochloric acid over a Bunsen burner flame. Observe if the white precipitate of lead(II) chloride dissolves. Allow it to cool and observe if the precipitate reforms.

-

Specific Test for H₂SO₄: Observe the reaction with sulfuric acid closely. Note that the initial effervescence may quickly subside, even with unreacted solid remaining.

-

Recording: Record all observations for each acid, comparing the vigor of the reaction and the final state of the mixture.

Safety Precautions:

-

All lead compounds are toxic. Handle with gloves and appropriate personal protective equipment (PPE).

-

Reactions should be performed in a well-ventilated fume hood as toxic sulfur dioxide gas is evolved.

-

Acids are corrosive. Handle with care and wear safety glasses.

Mandatory Visualizations

General Reaction Pathway

The following diagram illustrates the general mechanistic steps for the reaction of lead(II) sulfite with a generic acid, HA.

Caption: General reaction pathway of lead(II) sulfite with an acid.

Experimental Logic Workflow

This diagram outlines the logical flow for predicting the outcome of the reaction based on the chosen acid.

Caption: Logical workflow for predicting reaction outcomes.

References

- 1. Lead(II)_chloride [chemeurope.com]

- 2. Lead(II) nitrate | 10099-74-8 [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. Lead(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. Lead nitrate | Pb(NO3)2 | CID 24924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lead(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. Lead chloride | Cl2Pb | CID 24459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lead(II) chloride CAS#: 7758-95-4 [m.chemicalbook.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. wholesale Lead(II) sulfate Crystalline - FUNCMATER [funcmater.com]

- 12. Lead sulfate | PbSO4 | CID 24008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. LEAD(II) SULFATE | 7446-14-2 [chemicalbook.com]

- 15. Lead(II) sulfate - Wikipedia [en.wikipedia.org]

- 16. lead(ii) acetate [chembk.com]

- 17. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. Lead Acetate [drugfuture.com]

Methodological & Application

The Synthesis of Lead Sulfite Nanoparticles: A Challenging Endeavor

For researchers, scientists, and drug development professionals exploring the synthesis of lead-based nanomaterials, the production of lead sulfite (PbSO3) nanoparticles presents a notable challenge due to a significant lack of established and detailed protocols in the available scientific literature. While extensive research has been conducted on the synthesis of lead sulfide (PbS) and lead sulfate (PbSO4) nanoparticles, methods specifically targeting lead sulfite nanoparticles are not well-documented.

This document aims to provide a comprehensive overview of the available information, highlighting the absence of specific protocols for lead sulfite nanoparticle synthesis and offering insights into the synthesis of related lead compounds, which may serve as a starting point for further investigation.

Lead Sulfite (PbSO3): The Elusive Nanoparticle

A thorough review of scientific databases reveals a scarcity of methods for the controlled synthesis of lead sulfite nanoparticles. The primary challenge appears to be the precipitation of lead sulfite from aqueous solutions, a reaction that has been noted but not extensively developed for nanoparticle formation. One report mentions the precipitation of lead sulfite from a lead acetate solution, but lacks the detailed experimental parameters necessary for controlled nanoparticle synthesis.[1] The solubility of lead sulfite has also been studied, which is a crucial factor in precipitation-based synthesis, but these studies do not provide synthetic protocols for nanomaterials.[1]

Given the absence of established methods, researchers interested in synthesizing lead sulfite nanoparticles may need to develop novel approaches, potentially by adapting precipitation techniques used for other inorganic nanoparticles. This would involve the careful control of reaction parameters such as precursor concentrations (e.g., a soluble lead(II) salt like lead nitrate or lead acetate and a sulfite salt like sodium sulfite), temperature, pH, and the use of stabilizing agents or surfactants to control particle growth and prevent agglomeration.

Well-Established Methods for Related Lead-Based Nanoparticles

In contrast to the lack of information on lead sulfite, the synthesis of lead sulfide (PbS) and lead sulfate (PbSO4) nanoparticles is well-documented, with various established methods. These methods could potentially be adapted for the synthesis of lead sulfite nanoparticles with careful modification.

Lead Sulfide (PbS) Nanoparticle Synthesis

Lead sulfide nanoparticles are extensively studied for their applications in optoelectronics and photovoltaics. Common synthesis methods include:

-

Chemical Precipitation: This is a widely used method involving the reaction of a lead salt (e.g., lead nitrate or lead acetate) with a sulfur source (e.g., sodium sulfide or thiourea) in a solvent.[2][3] The size and morphology of the nanoparticles can be controlled by adjusting reaction parameters such as precursor concentration, temperature, and pH, as well as through the use of capping agents.[3]

-

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This allows for the synthesis of highly crystalline nanoparticles with controlled morphology.

-

Green Synthesis: This approach utilizes plant extracts or microorganisms as reducing and capping agents, offering a more environmentally friendly alternative to traditional chemical methods.[4]

Table 1: Comparison of Selected Lead Sulfide (PbS) Nanoparticle Synthesis Methods

| Synthesis Method | Lead Precursor | Sulfur Source | Typical Particle Size | Key Advantages |

| Chemical Precipitation | Lead(II) Nitrate | Sodium Sulfide | 28 nm[2] | Simple, rapid, room temperature |

| Green Synthesis | Lead(II) Chloride | Thiourea | Varies with calcination | Eco-friendly, cost-effective |

Lead Sulfate (PbSO4) Nanoparticle Synthesis

The formation and growth of lead sulfate particles, particularly in the context of lead-acid batteries, have been investigated. While detailed protocols for the synthesis of monodisperse nanoparticles are less common than for PbS, the fundamental precipitation reaction is well-understood. The reaction between a soluble lead(II) salt, such as lead nitrate, and a sulfate source, like sodium sulfate, results in the precipitation of lead sulfate.[5] Controlling the nucleation and growth stages of this precipitation is key to obtaining nanoparticles.

Experimental Protocols for Related Lead Nanoparticles

While a specific protocol for lead sulfite nanoparticles cannot be provided, the following detailed protocols for lead sulfide nanoparticle synthesis illustrate the general principles that could be adapted for such a synthesis.

Protocol 1: Chemical Co-Precipitation Synthesis of Lead Sulfide (PbS) Nanoparticles

Objective: To synthesize lead sulfide nanoparticles via a simple chemical co-precipitation method at room temperature.[2]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium sulfide (Na₂S)

-

Distilled water

-

Ethanol

-

Magnetic stirrer

-

Beakers

-

Centrifuge

-

Agate mortar and pestle

Procedure:

-

Prepare 0.1 M solutions of lead(II) nitrate and sodium sulfide separately in distilled water.

-

Place the lead(II) nitrate solution on a magnetic stirrer and stir to ensure a homogeneous solution.

-

Slowly add the sodium sulfide solution dropwise to the lead(II) nitrate solution while stirring continuously. A black precipitate of lead sulfide will form immediately.

-

Continue stirring for a predetermined reaction time to allow for particle growth and stabilization.

-

Separate the precipitate from the reaction mixture by centrifugation.

-

Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the wet precipitate in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

-

Gently grind the dried powder using an agate mortar and pestle to break up any agglomerates.

Visualization of a Generic Precipitation Workflow

The following diagram illustrates a general workflow for the synthesis of nanoparticles via a precipitation reaction, which would be the likely approach for synthesizing lead sulfite nanoparticles.

Caption: General workflow for nanoparticle synthesis via precipitation.

Characterization of Nanoparticles

Once synthesized, the resulting nanoparticles would need to be thoroughly characterized to determine their properties. Standard characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the lead sulfite nanoparticles.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

-

UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles, especially if capping agents are used.

Conclusion

The synthesis of lead sulfite (PbSO3) nanoparticles remains an underexplored area of research, with a notable absence of detailed and reproducible protocols. Researchers in this field will likely need to engage in foundational research, adapting established precipitation methods from related lead-based nanoparticles like lead sulfide and lead sulfate. Careful control over reaction parameters and the use of appropriate characterization techniques will be crucial for the successful synthesis and validation of lead sulfite nanoparticles. The protocols and information provided for the more common lead sulfide nanoparticles can serve as a valuable starting point for these developmental efforts.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Green Synthesis of Lead Sulphide Nanoparticles for High-Efficiency Perovskite Solar Cell Applications [mdpi.com]

- 5. you-iggy.com [you-iggy.com]

experimental protocol for lead sulphite precipitation

Application Notes: Lead(II) Sulfite Precipitation

Lead(II) sulfite (PbSO₃) is an inorganic compound that can be synthesized as a white solid precipitate through a double displacement reaction in an aqueous solution.[1][2] This precipitation reaction involves the combination of a soluble lead salt, such as lead(II) acetate or lead(II) nitrate, with a solution containing sulfite ions, typically from a soluble sulfite salt like sodium sulfite.[1] The low solubility of lead(II) sulfite in water drives the formation of the solid precipitate upon mixing the reactant solutions.[3]

This protocol provides a detailed methodology for the synthesis of lead(II) sulfite via a precipitation reaction. The resulting precipitate can be isolated, purified, and dried for further use or analysis. The principles of this reaction are fundamental in inorganic synthesis and are applicable in various research contexts, including materials science and analytical chemistry. Due to the toxicity of lead compounds, appropriate safety precautions must be strictly followed throughout the experimental procedure.[4][5]

Experimental Protocol

This protocol details the preparation of lead(II) sulfite by reacting lead(II) acetate with sodium sulfite.

1. Materials and Equipment

-

Reagents:

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water (air-free/de-gassed)

-

-

Equipment:

-

Two 250 mL beakers

-

Two 100 mL graduated cylinders

-

Magnetic stirrer and stir bar

-